

O-(3,4-dichlorophenyl)hydroxylamine CAS number 317821-70-8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O-(3,4-dichlorophenyl)hydroxylamine*

Cat. No.: B2805165

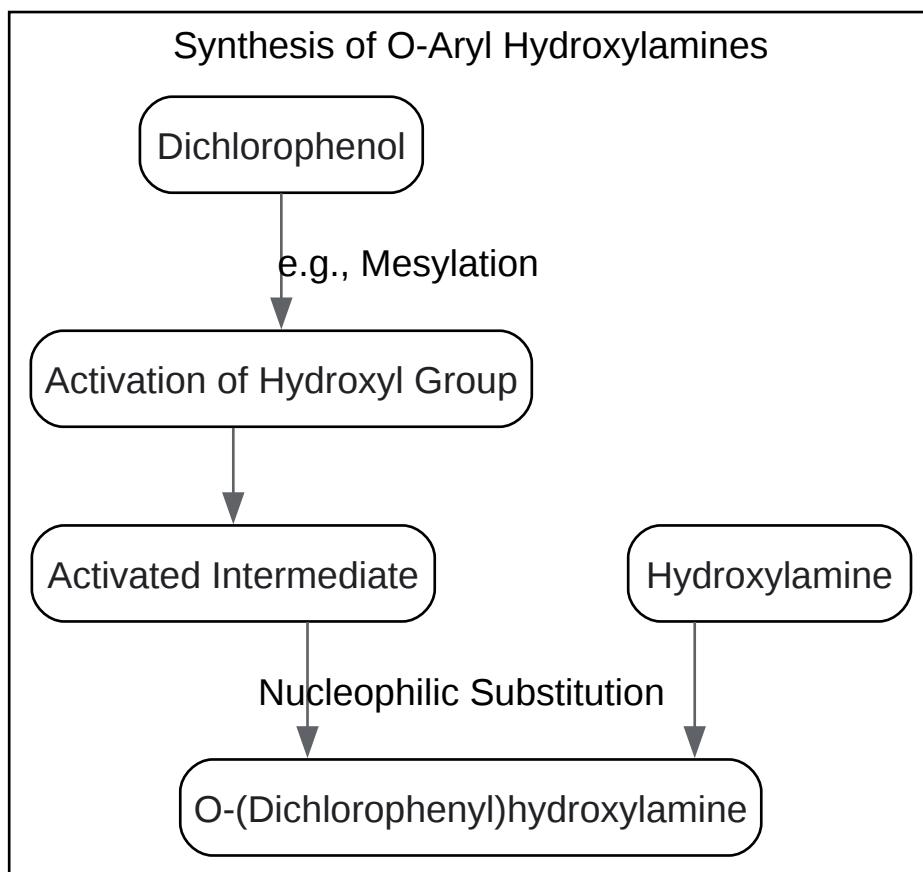
[Get Quote](#)

An in-depth analysis of the provided CAS number and chemical name reveals a discrepancy in the available scientific literature. The CAS number 317821-70-8 is predominantly associated with *O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride*, a positional isomer of the requested compound.^{[1][2]} Conversely, the chemical name **O-(3,4-dichlorophenyl)hydroxylamine** is linked to a different CAS number, 94831-82-0, for its hydrochloride salt. Furthermore, the structurally related N-substituted isomer, *N-(3,4-dichlorophenyl)hydroxylamine*, has the CAS number 33175-34-7.^[3]

Given the critical importance of precise chemical identification for researchers, scientists, and drug development professionals, this guide will focus on the available data for the broader class of dichlorophenylhydroxylamines and related structures, highlighting the distinct properties and biological activities where the literature permits differentiation.

Chemical Properties and Synthesis

The properties of dichlorophenylhydroxylamine isomers are influenced by the position of the chlorine atoms on the phenyl ring and whether the substitution is on the oxygen or nitrogen of the hydroxylamine moiety.


Table 1: Physicochemical Properties of Related Dichlorophenylhydroxylamines

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Reference
O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride	317821-70-8	C ₇ H ₈ Cl ₃ NO	228.5	[1]
O-(3,4-Dichlorophenyl)hydroxylamine hydrochloride	94831-82-0	C ₆ H ₆ Cl ₃ NO	Not Available	
N-(3,4-Dichlorophenyl)hydroxylamine	33175-34-7	C ₆ H ₅ Cl ₂ NO	Not Available	[3]
O-(3,5-dichlorophenyl)hydroxylamine	Not Available	C ₆ H ₅ Cl ₂ NO	176.97	[4]

Synthesis:

The synthesis of hydroxylamine derivatives can be achieved through various methods. A general approach for O-substituted hydroxylamines involves the reaction of a suitable dichlorobenzyl halide with hydroxylamine. For instance, O-[(2,3-dichlorophenyl)methyl]hydroxylamine can be synthesized by reacting 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride.^[5] Another common method is the Mitsunobu reaction, which allows for the conversion of an alcohol to a hydroxylamine derivative.^[5]

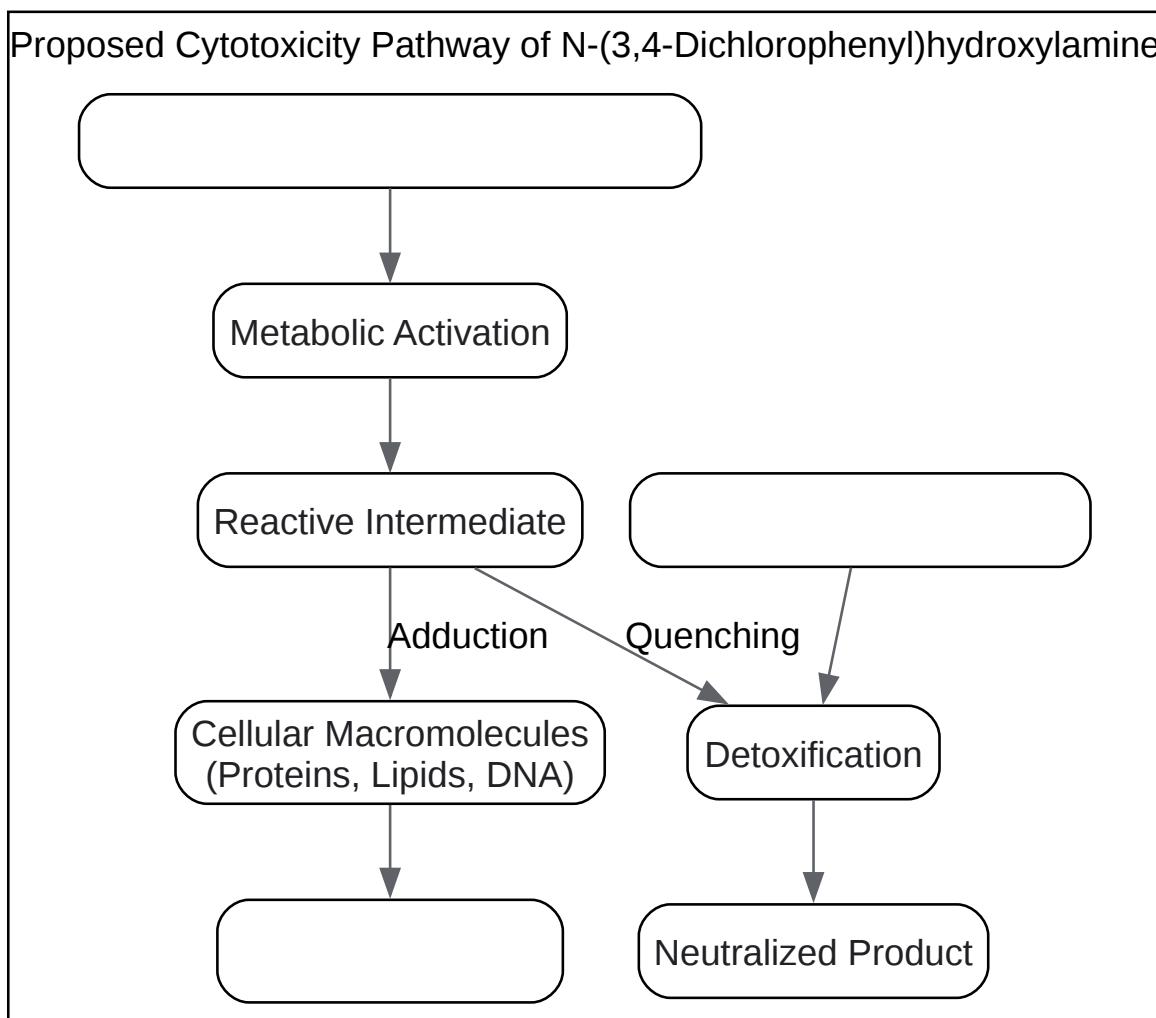
A general synthetic pathway for O-aryl hydroxylamines can be conceptualized as follows:

[Click to download full resolution via product page](#)

A generalized synthetic workflow for O-aryl hydroxylamines.

Biological Activity and Mechanism of Action

Research into dichlorophenylhydroxylamine derivatives has primarily focused on their toxicological profiles and their potential as enzyme inhibitors.


N-(3,4-Dichlorophenyl)hydroxylamine (3,4-DCPHA):

This N-substituted isomer is a metabolite of the herbicide Propanil and its parent aniline, 3,4-dichloroaniline.^[6] It has been shown to be acutely toxic to the kidney and bladder.^[6] In vitro studies using rat renal cortical slices demonstrated that 3,4-DCPHA induces concentration- and time-dependent cytotoxicity.^[6]

The proposed mechanism of toxicity involves the formation of a reactive intermediate.^[6] This is supported by the observation that pretreatment with the antioxidants glutathione or ascorbic

acid reduces its cytotoxic effects.^[6] The toxicity appears to be independent of iron-mediated processes.^[6]

The following diagram illustrates the proposed mechanism of 3,4-DCPHA-induced cytotoxicity and the protective effects of antioxidants.

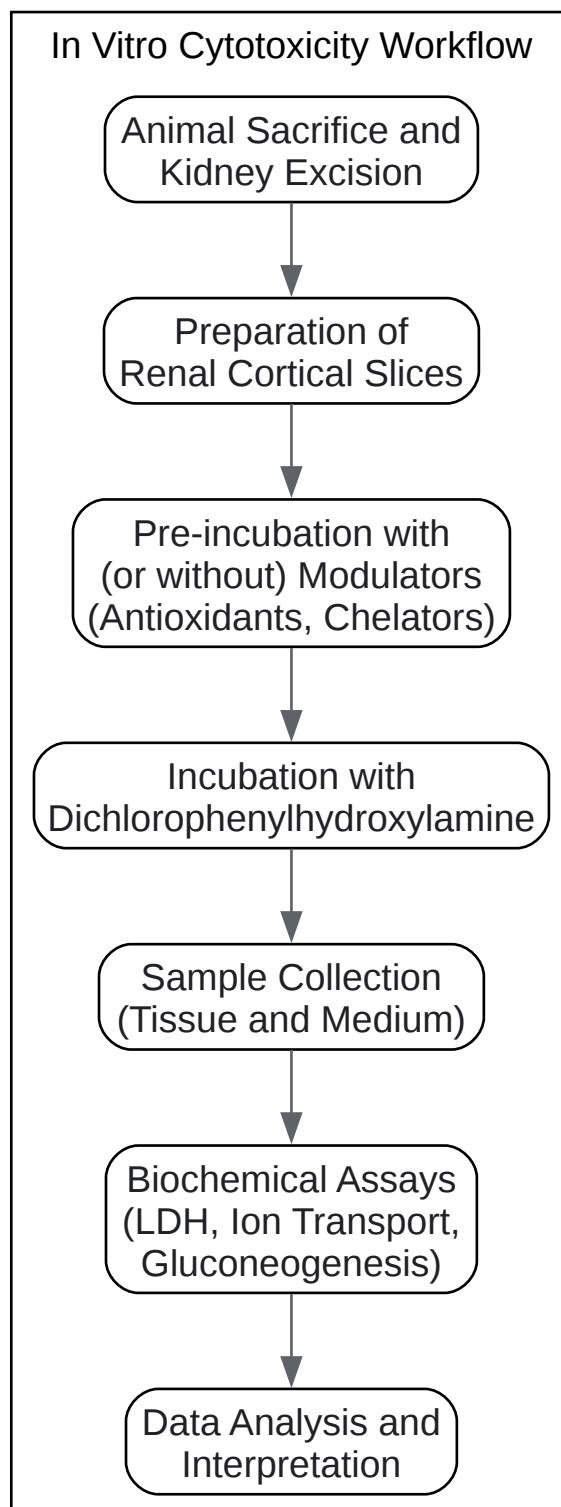
[Click to download full resolution via product page](#)

Cytotoxicity of N-(3,4-Dichlorophenyl)hydroxylamine.

O-Substituted Dichlorophenylhydroxylamines:

The biological activities of O-substituted isomers, such as O-[(2,3-dichlorophenyl)methyl]hydroxylamine, have been explored in the context of enzyme inhibition.

[5] These compounds are investigated for their potential to inhibit enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[5] The mechanism of inhibition often involves the coordination of the hydroxylamine group to a metal center in the enzyme's active site.[5] The dichlorophenyl moiety can contribute to binding affinity and specificity.[5]


Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. Below are summaries of protocols relevant to the study of dichlorophenylhydroxylamines.

In Vitro Cytotoxicity Assay (adapted from Valentovic et al., 2001):[6]

- **Tissue Preparation:** Renal cortical slices are prepared from male Fischer 344 rats.
- **Incubation:** Slices are incubated in a physiological buffer containing varying concentrations of the test compound (e.g., 0-0.5 mM 3,4-DCPHA) for different time points (e.g., 30-120 minutes) under oxygenation.
- **Toxicity Assessment:**
 - **Lactate Dehydrogenase (LDH) Leakage:** The activity of LDH released into the incubation medium is measured spectrophotometrically as an indicator of cell membrane damage.
 - **Organic Ion Accumulation:** The uptake of model organic ions (e.g., p-aminohippurate and tetraethylammonium) is quantified to assess transporter function.
 - **Gluconeogenesis:** The rate of glucose production from a precursor like pyruvate is measured to evaluate metabolic function.
- **Mechanistic Studies:**
 - **Antioxidant Co-incubation:** Tissues are pretreated with antioxidants (e.g., 1 mM glutathione or 2 mM ascorbic acid) before exposure to the test compound to assess the role of oxidative stress.
 - **Iron Chelation:** Pretreatment with an iron chelator (e.g., 0.1 mM deferoxamine) is used to investigate the involvement of iron-catalyzed reactions.

The workflow for such an in vitro toxicology study can be outlined as follows:

[Click to download full resolution via product page](#)

Workflow for in vitro cytotoxicity testing of dichlorophenylhydroxylamines.

Applications in Drug Development and Research

Hydroxylamine-containing molecules are of growing interest in medicinal chemistry.^[7] While often considered a "structural alert" due to potential toxicities, trisubstituted hydroxylamines are being explored as bioisosteres for common moieties like morpholines.^[7] This can lead to improved drug-like properties such as solubility, while maintaining or enhancing biological activity.^[7]

The study of dichlorophenylhydroxylamines, particularly their metabolism and toxicity, is crucial for understanding the safety profiles of related agricultural and pharmaceutical compounds. For researchers, these molecules serve as tools to probe the mechanisms of chemical-induced toxicity and to investigate the active sites of enzymes like IDO1.^[5]

In conclusion, while the specific compound **O-(3,4-dichlorophenyl)hydroxylamine** with CAS number 317821-70-8 is not clearly defined in the scientific literature, the study of its isomers and related structures provides valuable insights into their chemical properties, biological activities, and potential applications. Researchers are encouraged to verify the precise identity of their compound of interest to ensure the accuracy and relevance of their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride | 317821-70-8 | Buy Now [molport.com]
- 2. O-[(2,3-dichlorophenyl)methyl]hydroxylamine hydrochloride | 317821-70-8 [sigmaaldrich.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. PubChemLite - O-(3,5-dichlorophenyl)hydroxylamine (C₆H₅Cl₂NO) [pubchemlite.lcsb.uni.lu]

- 5. Buy O-[(2,3-dichlorophenyl)methyl]hydroxylamine | 227754-33-8 [smolecule.com]
- 6. 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [O-(3,4-dichlorophenyl)hydroxylamine CAS number 317821-70-8]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2805165#o-3-4-dichlorophenyl-hydroxylamine-cas-number-317821-70-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com